N-(bicyclo[2.2.1]heptan-2-yl)acetamide
Description
The field of organic chemistry continually explores novel molecular architectures to address challenges in synthesis, catalysis, and medicinal chemistry. Among these, bicyclic compounds, particularly those containing the rigid bicyclo[2.2.1]heptane framework, offer a unique three-dimensional canvas for chemical innovation. When this strained ring system is combined with one of chemistry's most fundamental functional groups, the amide, the resultant molecule, N-(bicyclo[2.2.1]heptan-2-yl)acetamide, becomes a subject of significant interest. This article delves into the chemical intricacies of this compound, examining its structural properties, the profound influence of its constrained scaffold on amide reactivity, and its place within the broader landscape of modern chemical research.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAXMRQNAFYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of N Bicyclo 2.2.1 Heptan 2 Yl Acetamide
Inherent Stereoisomerism of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane skeleton is a bridged bicyclic hydrocarbon derived from a cyclohexane (B81311) ring with a methylene (B1212753) bridge between carbons 1 and 4. wikipedia.org This rigid structure is the foundation for the complex stereochemistry observed in its substituted derivatives.
The substitution of an acetamido group at the C2 position of the bicyclo[2.2.1]heptane ring introduces multiple elements of chirality. The bridgehead carbons (C1 and C4) are chiral centers. The substituted carbon (C2) also becomes a chiral center. This results in the potential for several stereoisomers. doubtnut.com
The primary source of isomerism in monosubstituted norbornanes is the relative orientation of the substituent with respect to the six-membered ring.
Exo Isomer: The substituent points away from the six-membered ring (anti to the C7 bridge).
Endo Isomer: The substituent points towards the six-membered ring (syn to the C7 bridge).
These two forms, exo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide and endo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide, are diastereomers. They have different physical and chemical properties due to their different spatial arrangements. rsc.org
Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers. The chiral centers at C1, C2, and C4 give rise to the following possible configurations:
(1R, 2R, 4S) and (1S, 2S, 4R) for one diastereomer.
(1R, 2S, 4S) and (1S, 2R, 4R) for the other diastereomer.
Therefore, N-(bicyclo[2.2.1]heptan-2-yl)acetamide can exist as a total of four distinct stereoisomers, comprising two pairs of enantiomers. nih.govnih.gov The relationship between these isomers is summarized in the table below.
| Stereoisomer Pair 1 | Stereoisomer Pair 2 | Relationship |
| exo-(1R,2R,4S) | endo-(1R,2S,4S) | Diastereomers |
| exo-(1S,2S,4R) | endo-(1S,2R,4R) | Diastereomers |
| exo-(1R,2R,4S) | exo-(1S,2S,4R) | Enantiomers |
| endo-(1R,2S,4S) | endo-(1S,2R,4R) | Enantiomers |
The rigid, cage-like structure of the bicyclo[2.2.1]heptane moiety exerts significant control over the stereochemical course of reactions and the properties of the resulting isomers. numberanalytics.com Unlike flexible acyclic or monocyclic systems, the norbornane (B1196662) framework has limited conformational freedom. researchgate.net This rigidity leads to distinct differences in reactivity and stability between the exo and endo faces of the molecule.
Steric Hindrance: The C7 methylene bridge provides significant steric hindrance to the endo face. Consequently, reactions involving nucleophilic or electrophilic attack often show a high degree of stereoselectivity, favoring the less hindered exo face. researchgate.net For instance, the epoxidation of norbornene derivatives typically proceeds from the exo side. researchgate.net
Stereoelectronic Effects: The fixed geometry of the bicyclic system can lead to specific orbital interactions that influence reactivity. Stereochemically controlled migrations and rearrangements are common in these systems, with outcomes that are highly dependent on the initial endo or exo configuration of the substituent. rsc.org
Spectroscopic Differentiation: The fixed spatial relationship between substituents in the rigid framework allows for clear differentiation of diastereomers using techniques like NMR spectroscopy. The coupling constants and chemical shifts of protons are highly dependent on their endo or exo position and their geometric relationship to other nuclei. tandfonline.com For example, the mass spectra of endo and exo isomers of bicyclo[2.2.1]heptane derivatives can show markedly different fragmentation patterns due to stereochemically controlled hydrogen migrations. rsc.org
Advanced Methods for Absolute and Relative Stereochemical Assignment
Determining the precise three-dimensional arrangement of atoms—both the relative configuration (endo vs. exo) and the absolute configuration (R vs. S)—is critical. Several advanced analytical techniques are employed for the unambiguous stereochemical elucidation of this compound and related compounds. numberanalytics.com
A powerful method for determining the absolute configuration of chiral amines and alcohols is through derivatization with a chiral auxiliary, followed by NMR analysis. researchgate.neted.gov Mosher's method is a classic example. The amine precursor of this compound, 2-aminobicyclo[2.2.1]heptane, can be reacted with both enantiomers of Mosher's acid chloride ((R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a pair of diastereomeric amides. northwestern.eduacs.org
These diastereomers, having different physical properties, will exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. ed.gov According to Mosher's model, the phenyl group of the auxiliary adopts a conformation that shields nearby protons in the substrate. nih.gov By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric amides, the absolute configuration of the original amine can be deduced. acs.org This method has been successfully applied to determine the absolute configuration of related bicyclic amines. acs.org
Table 1: Illustrative ¹H NMR Data for Mosher's Amide Analysis of a Chiral Amine This table provides a generalized example of the data obtained from a Mosher's amide analysis.
| Proton | δ for (R)-Mosher Amide (ppm) | δ for (S)-Mosher Amide (ppm) | Δδ (δS - δR) | Inferred Spatial Position |
| H-a | 3.50 | 3.65 | +0.15 | On one side of the phenyl plane |
| H-b | 2.10 | 1.98 | -0.12 | On the other side of the phenyl plane |
| CH₃-c | 1.15 | 1.05 | -0.10 | On the other side of the phenyl plane |
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.combiotools.us It provides a detailed fingerprint of a molecule's absolute configuration in solution, making it a powerful alternative to X-ray crystallography, especially for non-crystalline samples. biotools.us
The process involves two key steps:
Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is recorded. biotools.us
Computational Prediction: The theoretical VCD spectrum for one of the enantiomers (e.g., the (1R,2R,4S)-exo isomer) is calculated using quantum chemistry methods, such as Density Functional Theory (DFT). rsc.org The spectrum for its mirror image is simply the inverse.
By comparing the experimental spectrum with the calculated spectra, a direct and unambiguous assignment of the absolute configuration can be made. schrodinger.comacs.org The excellent agreement between predicted and experimental spectra for rigid molecules like camphor (B46023) (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) demonstrates the reliability of this technique for the bicyclo[2.2.1]heptane system. rsc.org
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. numberanalytics.com If a suitable single crystal of an enantiomerically pure stereoisomer of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. ubc.ca
Crucially, when using a radiation source with a known wavelength, anomalous dispersion effects can be used to determine the absolute configuration of the molecule without the need for a known chiral center as an internal reference (the Flack parameter). nih.gov The crystal structures of numerous bicyclo[2.2.1]heptane derivatives have been reported, confirming their endo/exo configurations and providing insight into intermolecular interactions, such as hydrogen bonding in the crystal lattice. nih.govthieme-connect.comgoogle.com
Table 2: Representative Crystallographic Data for a Bicyclo[2.2.1]heptane Derivative This table shows example data that can be obtained from an X-ray crystallography study. The values are representative and not specific to the title compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.517 |
| b (Å) | 10.914 |
| c (Å) | 9.642 |
| Flack Parameter | 0.04(2) |
| R-factor | 0.042 |
Conformational Landscape and Dynamics of the Bicyclic Amide
Ring Puckering and Conformational Mobility within the Norbornane Core
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and strained bicyclic system. Its inherent rigidity limits its conformational flexibility compared to monocyclic alkanes. The primary modes of conformational change in the norbornane core involve slight twisting or puckering of the six-membered rings. These subtle conformational adjustments are often described using Cremer-Pople puckering parameters, which quantify the degree and type of non-planarity in a ring system. nih.govresearchgate.net
The degree of puckering in the norbornane core can be quantified by specific parameters. While the exact values for this compound are not extensively documented in publicly available literature, data from related norbornane derivatives can provide insight. For instance, the total puckering amplitude (Q) is a measure of the degree of non-planarity. researchgate.net In substituted norbornanes, this value is typically small, reflecting the rigidity of the system.
Table 1: Representative Puckering Parameters for Substituted Norbornane Systems (Note: This table is illustrative and based on general findings for norbornane derivatives, not specific experimental data for this compound.)
| Puckering Parameter | Description | Typical Value Range for Norbornanes |
| Q (Total Puckering Amplitude) | Overall degree of ring non-planarity. | Small |
| θ (Polar Angle) | Describes the type of pucker (e.g., boat vs. chair). | Consistent with a boat-like six-membered ring. |
| φ (Phase Angle) | Further defines the puckering geometry. | Varies with substitution. |
Rotational Isomerism about the Amide N-C(O) Bond
A key feature of the amide group is the partial double bond character of the N-C(O) bond, which results from the delocalization of the nitrogen lone pair into the carbonyl π-system. This restricts rotation about the N-C(O) bond, leading to the existence of planar cis and trans rotational isomers (also known as rotamers). The energy barrier for this rotation is significant, often in the range of 18-20 kcal/mol for simple amides, allowing for the observation of distinct conformers at room temperature. msu.edu
For secondary amides like this compound, the trans conformation, where the bulky bicyclo[2.2.1]heptan-2-yl group and the acetyl methyl group are on opposite sides of the N-C(O) bond, is generally more stable than the cis conformation due to reduced steric hindrance. msu.edud-nb.info The energy difference between the trans and cis isomers in simple N-alkylacetamides is typically in the range of 1.5 to 2.5 kcal/mol in favor of the trans isomer. msu.edu
Table 2: General Properties of Amide Rotational Isomers
| Isomer | Relative Orientation | General Stability |
| Trans | Substituents on opposite sides of the N-C(O) bond. | More stable, lower energy. |
| Cis | Substituents on the same side of the N-C(O) bond. | Less stable, higher energy. |
The specific preference for the trans isomer in this compound is further enhanced by the significant steric bulk of the norbornyl group. The exo and endo stereochemistry of the acetamide (B32628) substituent on the norbornane ring will also influence the precise rotational energetics, as the steric environment around the amide bond differs in these two diastereomers.
Influence of Intramolecular Interactions on Preferred Conformations
The preferred three-dimensional structure of this compound is ultimately determined by a combination of the factors described above and the influence of subtle intramolecular interactions. A key interaction in secondary amides is the potential for intramolecular hydrogen bonding. In the trans conformation, the amide N-H can act as a hydrogen bond donor. While there isn't a strong conventional hydrogen bond acceptor within the norbornane core, weak C-H···O or N-H···π interactions could potentially play a role in stabilizing certain conformations.
More significantly, computational studies on related N-acetylated norbornane amino acids suggest that the bulky norbornane framework sterically favors folded, C7-like conformations of the peptide backbone. nih.gov In a C7 conformation, an intramolecular hydrogen bond is formed between the N-H of one residue and the carbonyl oxygen of the preceding residue, forming a seven-membered ring. While this compound is not a peptide, the principle of intramolecular hydrogen bonding stabilizing a folded structure is relevant.
In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide N-H and the carbonyl oxygen of the same molecule, leading to a compact structure. However, the stereochemistry (exo vs. endo) of the substituent will be a critical determinant of whether such an interaction is geometrically feasible.
Furthermore, steric repulsion between the acetyl methyl group and protons on the norbornane framework will also play a crucial role in dictating the preferred rotational conformation about the N-C2 bond of the bicyclic system. The interplay of these attractive and repulsive forces defines the lowest energy conformation of the molecule.
Spectroscopic Characterization of N Bicyclo 2.2.1 Heptan 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide, offering a window into the precise arrangement of its atoms. The rigid nature of the bicyclo[2.2.1]heptane (also known as norbornane) skeleton gives rise to distinct stereoisomers, primarily the exo and endo forms, which can be readily distinguished by NMR.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for confirming the structure of this compound. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) of the protons provide a wealth of information about the molecular environment.
The distinction between the exo and endo isomers is a key aspect of their ¹H NMR analysis. In substituted bicyclo[2.2.1]heptane systems, the chemical shift and coupling constants of the proton at the C2 position are particularly informative. For instance, in the exo isomer, the proton at C2 is in the endo position and typically experiences different magnetic shielding compared to the C2 proton in the endo isomer, which is in the exo position. This difference in the spatial arrangement relative to the rest of the bicyclic system leads to distinguishable chemical shifts.
Furthermore, the coupling constants between adjacent protons offer valuable structural data. The dihedral angle between protons, as described by the Karplus relationship, influences the magnitude of the coupling constant. In the rigid bicyclo[2.2.1]heptane system, these angles are well-defined for each isomer, allowing for stereochemical assignment based on the observed J-values. For example, the coupling between the C2 proton and the adjacent bridgehead proton (C1) will differ between the exo and endo isomers.
Interactive Table 1: Representative ¹H NMR Data for this compound Isomers
| Proton | Representative Chemical Shift (δ, ppm) - exo Isomer | Representative Chemical Shift (δ, ppm) - endo Isomer |
| NH | ~ 5.5 - 6.0 (broad) | ~ 5.5 - 6.0 (broad) |
| H2 | ~ 3.8 - 4.0 | ~ 4.1 - 4.3 |
| H1, H4 (bridgehead) | ~ 2.2 - 2.4 | ~ 2.2 - 2.4 |
| CH3 (acetamide) | ~ 1.9 - 2.0 | ~ 1.9 - 2.0 |
| Other bicyclic protons | ~ 1.0 - 1.8 | ~ 1.0 - 1.8 |
Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions. The assignments are based on general principles for norbornane (B1196662) systems.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environment.
The chemical shifts of the carbon atoms in the bicyclo[2.2.1]heptane skeleton are sensitive to the stereochemistry of the acetamido substituent. The C2 carbon, directly attached to the nitrogen, and the adjacent carbons (C1 and C3) will exhibit different chemical shifts in the exo and endo isomers due to varying steric and electronic effects. The carbonyl carbon of the acetamide (B32628) group will also have a characteristic chemical shift in the downfield region of the spectrum.
Interactive Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | Representative Chemical Shift (δ, ppm) - exo Isomer | Representative Chemical Shift (δ, ppm) - endo Isomer |
| C=O (carbonyl) | ~ 170 | ~ 170 |
| C2 | ~ 53 | ~ 50 |
| C1, C4 (bridgehead) | ~ 41 - 43 | ~ 40 - 42 |
| CH3 (acetamide) | ~ 23 | ~ 23 |
| Other bicyclic carbons | ~ 25 - 40 | ~ 25 - 40 |
Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions. The assignments are based on general principles for norbornane systems.
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for a definitive determination of the compound's stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show cross-peaks between adjacent protons in the bicyclic system, helping to trace the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular structure by showing long-range connectivities. For instance, a correlation between the acetamide methyl protons and the carbonyl carbon would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining the stereochemistry of this compound. For example, in the exo isomer, a NOE would be expected between the C2-endo-proton and the C6-endo-proton, whereas in the endo isomer, the C2-exo-proton would show a NOE to the C3-exo-proton.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound (C9H15NO). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the molecular identity can be confirmed with a high degree of confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is well-suited for the analysis of volatile compounds like this compound.
In a GC-MS analysis, the compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for the compound. The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic losses. A common fragmentation pathway for norbornane derivatives involves a retro-Diels-Alder reaction. Additionally, cleavage of the amide bond and fragmentation of the bicyclic ring would produce a series of characteristic ions, aiding in the structural confirmation and purity assessment of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate intermolecular interactions, such as hydrogen bonding, within a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its secondary amide and bicycloalkane functionalities.
The most prominent features in the IR spectrum of a secondary amide are the N-H stretching vibration, the C=O stretching vibration (Amide I band), and the N-H in-plane bending vibration coupled with C-N stretching (Amide II band). The positions of these bands are sensitive to the local environment, particularly the presence and strength of hydrogen bonding.
In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds where the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction significantly influences the vibrational frequencies of both the N-H and C=O groups.
Key IR Absorption Bands and the Influence of Hydrogen Bonding:
N-H Stretching: In a non-polar solvent where the molecule is in a monomeric, non-hydrogen-bonded state, a sharp absorption band corresponding to the "free" N-H stretching vibration is typically observed in the region of 3400-3460 cm⁻¹. However, in the presence of intermolecular hydrogen bonding, this band shifts to a lower frequency (typically 3300-3350 cm⁻¹) and becomes broader and more intense. This shift is a direct consequence of the weakening of the N-H bond upon its involvement in a hydrogen bond.
Amide I Band (C=O Stretching): The Amide I band is one of the most intense absorptions in the IR spectrum of an amide and is primarily due to the C=O stretching vibration. For a "free" secondary amide, this band appears around 1670-1700 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is lengthened and weakened, resulting in a significant shift of the Amide I band to a lower wavenumber, typically in the range of 1630-1660 cm⁻¹. nih.gov The magnitude of this redshift provides an indication of the strength of the hydrogen bond.
Amide II Band (N-H Bending and C-N Stretching): The Amide II band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is observed in the region of 1510-1570 cm⁻¹. Unlike the Amide I band, the Amide II band generally shifts to a higher frequency upon hydrogen bonding. This is because hydrogen bonding restricts the N-H bending motion, increasing its force constant.
The aliphatic C-H stretching vibrations of the bicyclo[2.2.1]heptane cage are expected to appear in the 2850-2960 cm⁻¹ region, consistent with typical saturated hydrocarbons. The spectrum of the related bicyclo[2.2.1]heptane-2-carboxylic acid shows strong absorptions in this range. nist.gov
Interactive Data Table: Expected IR Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Non-Hydrogen-Bonded) | Expected Wavenumber (cm⁻¹) (Hydrogen-Bonded) |
| Amide N-H | Stretching | ~3400-3460 (sharp) | ~3300-3350 (broad) |
| Amide C=O | Stretching (Amide I) | ~1670-1700 | ~1630-1660 |
| Amide N-H/C-N | Bending/Stretching (Amide II) | ~1510-1550 | ~1550-1570 |
| Bicycloheptane (B81988) C-H | Stretching | ~2850-2960 | ~2850-2960 |
The IR spectrum of a closely related compound, (-)-endo-N-(bornan-2-yl)-acetamide, which shares the same secondary acetamide group attached to a bicyclic system, provides experimental evidence for these assignments and the effects of hydrogen bonding. spectrabase.com The study of hydrogen bonding in various amides further supports the interpretation that the observed frequency shifts in the N-H and Amide I/II regions are indicative of intermolecular associations. nih.govnih.govacs.org
Advanced Spectroscopic Probes for Specific Structural Features
Beyond standard 1D NMR and IR spectroscopy, advanced techniques can provide deeper insights into the three-dimensional structure and subtle electronic properties of this compound.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often results in different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for probing the non-polar bonds of the bicyclo[2.2.1]heptane skeleton. The C-C stretching and bending vibrations of this rigid, saturated ring system are expected to produce characteristic signals in the Raman spectrum.
Expected Raman Spectral Features:
Amide Group Vibrations: The Amide I (C=O stretch) and Amide III bands are typically strong in the Raman spectra of amides. The Amide I band would appear in a similar region to the IR spectrum (around 1650 cm⁻¹), while the Amide III band, a complex mix of C-N stretching and N-H bending, is found in the 1250-1350 cm⁻¹ range. The Raman spectrum of simple amides like acetamide and N-methylacetamide confirms the positions of these characteristic bands. chemicalbook.comchemicalbook.com
Bicycloheptane Framework: The hydrocarbon framework of the bicyclo[2.2.1]heptane moiety will give rise to a series of sharp and distinct Raman bands. The C-H stretching vibrations will be prominent in the 2800-3000 cm⁻¹ region. The C-C stretching and deformation modes of the bicyclic cage are expected to produce a unique fingerprint in the lower frequency region (below 1500 cm⁻¹). These signals are often more intense in the Raman spectrum than in the IR due to the high polarizability of the C-C bonds.
Interactive Data Table: Predicted Key Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Bicycloheptane C-H | Stretching | 2800 - 3000 |
| Amide C=O | Stretching (Amide I) | ~1650 |
| Bicycloheptane C-C | Stretching/Deformation | Fingerprint region < 1500 |
| Amide (C-N, N-H) | Amide III | 1250 - 1350 |
Chiroptical Methods Beyond VCD (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
This compound is a chiral molecule, existing as enantiomers due to the stereochemistry of the bicyclo[2.2.1]heptane ring. Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing these enantiomers and determining their absolute configuration. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org
Optical Rotatory Dispersion (ORD):
ORD measures the variation of the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum plots specific rotation [α] against wavelength. For molecules with chromophores that absorb in the accessible UV-Visible region, the ORD curve will show a characteristic pattern known as a Cotton effect, where the rotation changes sign and reaches a maximum (peak) and a minimum (trough) near the absorption maximum of the chromophore. slideshare.net
The key chromophore in this compound is the amide group (-NH-C=O). The n → π* electronic transition of the carbonyl group, which is electronically forbidden but weakly allowed, typically occurs around 210-240 nm. This transition is expected to give rise to a Cotton effect in the ORD spectrum. The sign and magnitude of this Cotton effect are directly related to the stereochemistry of the chiral centers in the bicyclo[2.2.1]heptane ring adjacent to the amide group.
Studies on related chiral bicyclic ketones, such as norbornenone and camphor (B46023) derivatives, have demonstrated the sensitivity of ORD to the stereochemical environment. researchgate.netrsc.org The sign of the Cotton effect can often be predicted by empirical rules like the Octant Rule, which correlates the spatial arrangement of substituents around the carbonyl group with the observed chiroptical properties.
Circular Dichroism (CD):
CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. wikipedia.org A CD spectrum consists of positive or negative bands centered at the wavelengths of electronic transitions of the chromophores within the chiral molecule. CD and ORD are related phenomena (through the Kronig-Kramers transforms), but CD spectra are often simpler to interpret as they only show signals within the absorption bands of the chromophores.
For this compound, a CD spectrum would be expected to show a band corresponding to the n → π* transition of the amide carbonyl group. The sign of this CD band (positive or negative) is diagnostic of the absolute configuration of the enantiomer being measured. For example, one enantiomer will exhibit a positive CD band, while its mirror image will show a negative band of equal magnitude.
While Vibrational Circular Dichroism (VCD) is a powerful tool for determining absolute configuration by probing vibrational transitions, electronic CD provides complementary information about the electronic transitions of the amide chromophore. wikipedia.orgjascoinc.com The combination of these chiroptical techniques provides a robust method for the complete stereochemical assignment of this compound enantiomers.
Interactive Data Table: Expected Chiroptical Properties for this compound
| Technique | Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Expected Observation |
| ORD | Amide C=O | n → π | ~210-240 | Cotton Effect (Peak and Trough) |
| CD | Amide C=O | n → π | ~210-240 | Signed Band (Positive or Negative) |
Theoretical and Computational Studies of N Bicyclo 2.2.1 Heptan 2 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic properties and thermodynamic stability of N-(bicyclo[2.2.1]heptan-2-yl)acetamide. These methods provide insights into the molecule's ground state and are crucial for understanding its reactivity.
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT methods, such as B3LYP, are employed to optimize the geometry of this compound and calculate its ground state properties. nih.gov These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
DFT studies are also instrumental in analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For related bicyclic systems, DFT has been used to study local molecular properties and has been applied to a series of acetamide (B32628) derivatives to understand their characteristics. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The conformational landscape and intermolecular interactions of this compound can be explored using molecular mechanics (MM) and molecular dynamics (MD) simulations. The bicyclo[2.2.1]heptane framework is conformationally restricted, yet the acetamide side chain possesses rotational freedom.
MD simulations can model the dynamic behavior of the molecule over time, providing insights into the preferred conformations of the amide group relative to the bicyclic core. nih.govchemrxiv.orgscispace.com These simulations are also crucial for studying how the molecule interacts with other molecules, including solvents or biological macromolecules. By simulating the system at a given temperature and pressure, researchers can observe the formation and breaking of intermolecular hydrogen bonds and other non-covalent interactions, which govern the substance's macroscopic properties and its behavior in a condensed phase. unimi.it
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental data to confirm the calculated structures.
For this compound, DFT and ab initio calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. wisc.edu These predicted spectra can be compared with experimentally recorded spectra to confirm the presence of specific functional groups and to assign vibrational modes. For instance, the characteristic C=O and N-H stretching frequencies of the amide group are readily identifiable.
Nuclear Magnetic Resonance (NMR) chemical shifts are another key parameter that can be calculated. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for both the exo and endo isomers of this compound can aid in their unambiguous structural assignment, which can sometimes be challenging to differentiate based on experimental data alone. researchgate.net
Analysis of Bonding, Strain, and Hyperconjugation Effects within the Bicyclic Amide System
The bicyclo[2.2.1]heptane system is known for its inherent ring strain. Computational analysis can quantify this strain energy and investigate its impact on the molecule's geometry and reactivity. Natural Bond Orbital (NBO) analysis is a powerful technique used to study bonding interactions, charge distribution, and hyperconjugative effects. wisc.edu
Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis and subsequent transformations.
The synthesis of related 7-azabicyclo[2.2.1]heptane derivatives has been studied computationally, including modeling free radical reactions. researchgate.net Quantum-chemical calculations at various levels of theory can be used to simulate heterocyclization reactions of similar norbornene series compounds. researchgate.net These models can identify reaction intermediates and, crucially, locate and characterize the transition state structures. By calculating the activation energies, these models can predict the feasibility of a proposed reaction pathway and explain the stereochemical outcomes of reactions involving the bicyclic framework. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization Strategies for N Bicyclo 2.2.1 Heptan 2 Yl Acetamide
Reactions of the Amide Functional Group
The amide group in N-(bicyclo[2.2.1]heptan-2-yl)acetamide is a versatile functional handle that can undergo several important transformations, including hydrolysis, N-substitution, acylation, and reduction.
Hydrolysis Reactions (Acid- and Base-Catalyzed Mechanisms)
The amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield bicyclo[2.2.1]heptan-2-amine and acetic acid or its corresponding salt. researchgate.net
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a good leaving group (an ammonium (B1175870) ion) leads to the formation of the corresponding carboxylic acid. Kinetic studies on the acid-catalyzed hydrolysis of various N-alkyl substituted acetamides have shown that the reaction rates are influenced by the steric environment around the amide nitrogen. researchgate.net
The general mechanism for the acid-catalyzed hydrolysis of this compound is as follows:
Protonation of the carbonyl oxygen:
this compound + H₃O⁺ ⇌ [N-(bicyclo[2.2.1]heptan-2-yl)acetamidium]⁺ + H₂O
Nucleophilic attack by water:
[N-(bicyclo[2.2.1]heptan-2-yl)acetamidium]⁺ + H₂O ⇌ Tetrahedral Intermediate
Proton transfer:
Tetrahedral Intermediate + H₂O ⇌ Protonated Tetrahedral Intermediate + H₃O⁺
Elimination of bicyclo[2.2.1]heptan-2-amine:
Protonated Tetrahedral Intermediate → Acetic acid + [Bicyclo[2.2.1]heptan-2-ammonium]⁺
Deprotonation:
[Bicyclo[2.2.1]heptan-2-ammonium]⁺ + H₂O ⇌ Bicyclo[2.2.1]heptan-2-amine + H₃O⁺
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydrolysis of the amide bond proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion. A final proton transfer from a water molecule gives the carboxylate and the amine. Generally, base-catalyzed hydrolysis of amides is slower than acid-catalyzed hydrolysis due to the poorer leaving group ability of the amide anion compared to the protonated amine.
The general mechanism for the base-catalyzed hydrolysis of this compound is as follows:
Nucleophilic attack by hydroxide:
this compound + OH⁻ ⇌ Tetrahedral Intermediate
Elimination of the amide anion:
Tetrahedral Intermediate → Acetic acid + [Bicyclo[2.2.1]heptan-2-yl]amide⁻
Proton transfer:
[Bicyclo[2.2.1]heptan-2-yl]amide⁻ + H₂O → Bicyclo[2.2.1]heptan-2-amine + OH⁻
Acetic acid + OH⁻ → Acetate + H₂O
It has been noted that amides based on the 7-azabicyclo[2.2.1]heptane scaffold, which have a pyramidalized nitrogen atom, show an unexpected resistance to base-catalyzed hydrolysis. youtube.com This suggests that the geometry of the bicyclic system can significantly influence the reactivity of the amide bond.
| Hydrolysis Condition | Key Mechanistic Step | Products |
| Acid-Catalyzed | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Bicyclo[2.2.1]heptan-2-amine and Acetic Acid |
| Base-Catalyzed | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Bicyclo[2.2.1]heptan-2-amine and Acetate |
N-Substitution and Acylation Reactions
The nitrogen atom of the amide in this compound can undergo substitution and acylation reactions, although the lone pair on the nitrogen is less nucleophilic than that of an amine due to resonance with the adjacent carbonyl group.
N-Alkylation: The N-alkylation of amides generally requires strong bases to deprotonate the amide, forming a more nucleophilic amide anion, which can then react with an alkyl halide. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed, offering a greener approach. acs.orgrsc.org
N-Acylation: N-acylation of this compound can be achieved using acylating agents such as acid chlorides or anhydrides under appropriate conditions. For instance, the acylation of a sulfonamide intermediate to form an acetamide (B32628) derivative has been reported in the synthesis of related bicyclo[2.2.1]heptane compounds. This type of reaction introduces a second acyl group onto the nitrogen, forming an imide.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-Alkyl-N-(bicyclo[2.2.1]heptan-2-yl)acetamide |
| N-Acylation | Acid chloride or Anhydride | N-Acyl-N-(bicyclo[2.2.1]heptan-2-yl)acetamide (Imide) |
Reduction of the Amide Moiety
The amide functionality in this compound can be reduced to the corresponding amine, N-ethyl-bicyclo[2.2.1]heptan-2-amine. Powerful reducing agents are typically required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines. google.com The reaction proceeds via the formation of a complex between the aluminum hydride and the carbonyl oxygen, followed by the delivery of hydride to the carbonyl carbon. A subsequent elimination of the oxygen atom as an aluminate salt and further reduction of the resulting iminium ion intermediate yields the amine.
Catalytic Hydrogenation: While less common for the reduction of amides than for other functional groups, catalytic hydrogenation can be employed under certain conditions, often requiring high pressures and temperatures, and specific catalysts. acs.org
Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides unless the amide is activated, for example, by conversion to a more reactive species. For instance, selective reduction of a keto group in the presence of an amide is possible with NaBH₄, as demonstrated in the synthesis of protected bicyclo[2.2.1]heptane amines where a ketone was reduced to an alcohol without affecting the amide group. researchgate.net
| Reducing Agent | Typical Outcome |
| Lithium Aluminum Hydride (LiAlH₄) | Complete reduction to N-ethyl-bicyclo[2.2.1]heptan-2-amine |
| Sodium Borohydride (NaBH₄) | Generally unreactive towards the amide group |
| Catalytic Hydrogenation | Can effect reduction under forcing conditions |
Transformations of the Bicyclo[2.2.1]heptane Core
The rigid and strained bicyclo[2.2.1]heptane framework offers unique opportunities for chemical transformations, including additions to unsaturated analogues and skeletal rearrangements.
Electrophilic and Nucleophilic Additions on Unsaturated Analogues
The introduction of a double bond into the bicyclo[2.2.1]heptane skeleton, as in N-(bicyclo[2.2.1]hept-5-en-2-yl)acetamide, opens up a wide range of addition reactions.
Electrophilic Additions: The double bond in N-(bicyclo[2.2.1]hept-5-en-2-yl)acetamide is susceptible to electrophilic attack. Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration. The stereochemical outcome of these reactions is often influenced by the steric hindrance of the bicyclic system, with the exo face being more accessible to incoming electrophiles. For example, the reaction of alkenes with hydrogen bromide proceeds via a carbocation intermediate, with the bromide ion then attacking the carbocation. youtube.com The stability of the intermediate carbocation dictates the regioselectivity of the addition. youtube.com
Nucleophilic Additions (Epoxidation): The double bond can be converted to an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This is a form of electrophilic addition of oxygen to the double bond. Nucleophilic epoxidation methods can also be employed for electron-deficient double bonds. wikipedia.org The epoxidation of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)sulfonamides has been shown to yield the corresponding 5,6-epoxy derivatives. researchgate.net In some cases, intramolecular cyclization can occur following epoxidation. researchgate.net
| Reaction Type | Reagent Example | Product Feature |
| Electrophilic Halogenation | Br₂ | Dibromo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide |
| Electrophilic Hydrohalogenation | HBr | Bromo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide |
| Epoxidation | m-CPBA | N-(5,6-epoxybicyclo[2.2.1]heptan-2-yl)acetamide |
Ring Opening or Rearrangement Reactions Under Specific Conditions
The inherent ring strain of the bicyclo[2.2.1]heptane system can be exploited to induce ring-opening or rearrangement reactions under specific conditions.
Ring-Opening Metathesis (ROM): Unsaturated derivatives like N-(bicyclo[2.2.1]hept-5-en-2-yl)acetamide can undergo ring-opening metathesis polymerization (ROMP) in the presence of suitable catalysts, such as Grubbs' or Schrock's catalysts. researchgate.net This reaction proceeds by cleavage of the double bond and formation of a polymer chain containing repeating cyclopentenyl units with the acetamide side chain. The stereochemistry of the starting material can influence the course of the metathesis reaction. beilstein-journals.org
Wagner-Meerwein Rearrangements: The bicyclo[2.2.1]heptane skeleton is classic for undergoing Wagner-Meerwein rearrangements, which involve the migration of a carbon-carbon bond to a carbocationic center. These rearrangements are often observed during reactions that proceed through carbocation intermediates, such as acid-catalyzed additions or solvolysis reactions. For example, the reaction of camphene (B42988) (a related bicyclic system) with various reagents can be accompanied by Wagner-Meerwein rearrangements. thieme-connect.de While not specifically detailed for this compound, it is plausible that under strongly acidic conditions that could generate a carbocation on the bicyclic frame, skeletal rearrangements could occur. cardiff.ac.uk
Derivatization for Structure-Reactivity Relationship (SRR) Studies
The rigid bicyclo[2.2.1]heptane framework of this compound serves as a valuable scaffold for investigating structure-reactivity relationships (SRR). By systematically modifying different parts of the molecule, researchers can probe the influence of steric and electronic factors on chemical reactivity and biological activity.
A notable example of such derivatization is seen in the synthesis and pharmacological evaluation of a series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives. While this study uses a trimethylated analog of the parent compound, the principles of derivatization for SRR studies are directly applicable. In this research, the primary point of diversification is the phenoxy group attached to the acetamide moiety.
The general synthetic route involves the chloroacetylation of the parent amine, in this case, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, to yield an intermediate chloroacetamide. This intermediate then undergoes a nucleophilic substitution reaction with various substituted phenols to afford a library of derivatives with diverse electronic and steric properties on the aromatic ring. researchgate.net
| Compound ID | R Group (Substituent on Phenol) | Resulting Derivative Name |
| 3a | 4-Cl | 2-(4-chlorophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide |
| 3b | 4-F | 2-(4-fluorophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide |
| 3c | 4-NO₂ | 2-(4-nitrophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide |
| 3d | 2-NO₂ | 2-(2-nitrophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide |
| 3e | 2,4-di-Cl | 2-(2,4-dichlorophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide |
| 3f | 2,4,6-tri-Cl | 2-(2,4,6-trichlorophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide |
Table 1: Examples of N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives for SRR studies. Data sourced from a study on substituted phenoxy acetamide derivatives. researchgate.net
By evaluating the biological activities of such a series of compounds, researchers can deduce valuable SRR insights. For instance, the study on these particular derivatives revealed that the nature and position of the substituent on the phenoxy ring significantly influenced their anti-inflammatory, analgesic, and antipyretic activities. researchgate.net This systematic approach allows for the identification of key structural features that enhance or diminish a desired chemical or biological effect.
Exploitation of the Bicyclic Amide as a Synthetic Synthon in Organic Transformations
The this compound moiety and its parent amine, bicyclo[2.2.1]heptan-2-amine, are valuable synthons in organic chemistry. Their rigid, three-dimensional structure can be exploited to introduce specific conformational constraints or to serve as a versatile building block in the synthesis of more complex molecules.
One prominent example is the use of bicyclo[2.2.1]heptan-2-amine in the synthesis of N,N'-diarylsquaramide derivatives. These compounds are of interest for their potential as selective antagonists for chemokine receptors, which are implicated in cancer metastasis. In the synthesis of these complex molecules, bicyclo[2.2.1]heptan-2-amine acts as a key nucleophile that is introduced onto a squaramide core. nih.gov
The reaction typically involves the sequential nucleophilic substitution on a 3,4-dialkoxycyclobut-3-ene-1,2-dione. One of the amino groups is provided by the bicyclo[2.2.1]heptan-2-amine, thereby incorporating the rigid bicyclic scaffold into the final structure. This strategy allows for the creation of a library of compounds with diverse substituents on the other aryl ring of the squaramide, while maintaining the constant bicycloheptane (B81988) moiety. nih.gov
Furthermore, derivatives of this compound can be utilized in the construction of libraries for drug discovery. For instance, 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid, which can be conceptually derived from the hydrolysis of the corresponding acetamide and subsequent homologation, has been employed as a building block in the solid-phase synthesis of a library of arylpiperazine derivatives targeting central nervous system (CNS) receptors. nih.gov In this context, the bicycloheptylacetic acid is coupled with an amine on a solid support to generate a diverse set of amides.
The following table provides examples of how the bicyclo[2.2.1]heptane core, originating from or related to this compound, is incorporated into more elaborate molecular architectures.
| Starting Synthon | Reaction Type | Resulting Compound Class | Application |
| bicyclo[2.2.1]heptan-2-amine | Nucleophilic substitution | N,N'-diarylsquaramides | CXCR2 selective antagonists nih.gov |
| 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid | Amide coupling (solid-phase) | Arylpiperazine derivatives | CNS agents nih.gov |
Table 2: Use of bicyclo[2.2.1]heptane-based synthons in organic synthesis.
These examples underscore the utility of the bicyclo[2.2.1]heptane amide and its related amine as synthons. Their defined stereochemistry and rigid framework are desirable features for introducing specific spatial arrangements in the target molecules, which is a crucial aspect in the design of bioactive compounds and functional materials.
Applications of N Bicyclo 2.2.1 Heptan 2 Yl Acetamide in Advanced Chemical Synthesis and Molecular Design
As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The bicyclo[2.2.1]heptane scaffold is a cornerstone in the field of asymmetric synthesis, providing a rigid framework for inducing chirality. rsc.org Derivatives of this structure are frequently employed as chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.
One notable application involves the use of ionic chiral auxiliaries in conjunction with norbornane (B1196662) derivatives that contain a carboxylic acid group. ubc.ca By forming chiral ammonium (B1175870) carboxylate salts, it is possible to achieve high enantioselectivity (up to 98% ee) in photochemical reactions conducted in the solid state. ubc.ca The chiral crystal lattice created by this salt formation plays a critical role in directing the stereochemical outcome of the reaction. ubc.ca Similarly, 2,5-diazabicyclo[2.2.1]heptane derivatives have been tested as chiral auxiliaries in the borolidine-induced reduction of ketones. semanticscholar.org
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is crucial for the synthesis of biologically important molecules. rsc.org Organocatalysis has enabled formal [4+2] cycloaddition reactions that produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. rsc.orgrsc.org These methods provide rapid access to chiral bicyclic structures that are versatile precursors for further synthesis. rsc.orgrsc.org
Integration into Complex Molecular Architectures and Scaffolds
The unique three-dimensional conformation and inherent rigidity of the bicyclo[2.2.1]heptane skeleton make it an attractive building block for constructing complex molecules, particularly in the field of medicinal chemistry. cymitquimica.com Derivatives are often used as scaffolds to which various functional groups can be attached, leading to novel therapeutic agents. cymitquimica.comnih.gov
A direct example of this is the incorporation of the N-(bicyclo[2.2.1]heptan-2-yl)acetamide moiety into larger, biologically active molecules. In one study, this exact fragment was included in the structure of complex arylpiperazine derivatives designed as potential central nervous system agents. nih.gov Specifically, the compound N-((S)-1-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-3-yl)-2-(bicyclo[2.2.1]heptan-2-yl)acetamide was synthesized as part of a library of potential neuropsychopharmacological agents. nih.gov
The versatility of the scaffold is further demonstrated in the development of selective antagonists for chemokine receptors. By introducing a bicyclo[2.2.1]heptane group into an N,N′-diarylsquaramide skeleton, researchers developed a potent and selective CXCR2 antagonist with potential applications as an anti-cancer metastatic agent. nih.gov Other complex structures, such as inhibitors of the JAK family of kinases, have also incorporated this bicyclic acetamide (B32628) framework. google.com
| Complex Molecule Class | Specific Example / Application | Bicyclic Moiety Role | Reference(s) |
| CNS Agents | N-((S)-1-{...}pyrrolidin-2,5-dion-3-yl)-2-(bicyclo[2.2.1]heptan-2-yl)acetamide | Core scaffold for arylpiperazine derivative | nih.gov |
| CXCR2 Antagonists | Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | Provides unique 3D shape and favorable pharmacokinetic properties | nih.gov |
| JAK Kinase Inhibitors | N-(4-(Cyanomethyl)bicyclo[2.2.1]heptan-1-yl)-2-(...)acetamide | Structural component of a small molecule inhibitor | google.com |
| General Synthesis | Bicyclo[2.2.1]heptane with oxy-functionalized bridgeheads | Versatile building block for further synthetic transformations | nih.gov |
Contributions to Methodology Development in Organic Synthesis
Research involving the bicyclo[2.2.1]heptane skeleton has led to the discovery and development of novel synthetic methodologies. The constrained and predictable geometry of this framework makes it an excellent substrate for testing new reaction pathways.
A significant contribution came from an attempt to synthesize the complex eight-membered ring of taxoid molecules. rsc.org This research unexpectedly led to the discovery of a Lewis acid-catalyzed transannular double cyclization, which produced bicyclo[2.2.1]heptane derivatives instead of the intended cyclooctanoid skeleton. rsc.org The same research program also developed a novel method for forming the bicyclo[2.2.1]heptane ring system via an intramolecular samarium(II) iodide (SmI₂) mediated ketyl-olefin coupling. rsc.org
More recently, a metal-free, organocatalytic formal [4+2] cycloaddition reaction was developed to provide highly enantioselective access to functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgrsc.org This method is noted for its operational simplicity and mild reaction conditions, making it a valuable tool for accessing these important chiral building blocks. rsc.org Additionally, solid-phase synthesis protocols have been adapted to create libraries of complex molecules, including those containing the this compound moiety, streamlining the drug discovery process. nih.gov
| Methodology | Description | Role of Bicyclic Compound | Reference(s) |
| Lewis Acid-Catalyzed Cyclization | An unexpected transannular double cyclization of an allylsilane with an aldehyde. | The product of a novel domino reaction pathway. | rsc.org |
| SmI₂ Mediated Coupling | An intramolecular ketyl-olefin coupling to form the bicyclic ring. | The target structure in a novel ring-forming strategy. | rsc.org |
| Organocatalytic Cycloaddition | A formal [4+2] cycloaddition to give enantiomerically enriched bicyclic carboxylates. | The synthetic target, demonstrating a new asymmetric method. | rsc.orgrsc.org |
| Solid-Phase Synthesis | Use of resin-bound reagents to build complex molecules in a stepwise fashion. | A diversity reagent coupled to a resin-bound amine to create a library member. | nih.gov |
Role in Supramolecular Chemistry and Molecular Recognition Phenomena through Hydrogen Bonding
The this compound compound possesses key features for applications in supramolecular chemistry: a rigid, well-defined scaffold and a functional group capable of forming specific hydrogen bonds. The amide group (-CONH-) contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen).
The fixed orientation of the amide group imposed by the bicyclic frame can lead to predictable, direction-dependent intermolecular interactions. This is crucial for designing self-assembling systems and for molecular recognition, where a host molecule selectively binds to a guest. While direct studies on the supramolecular behavior of this compound are not extensively detailed, the principles are well-established with similar structures. For instance, related bicyclic molecules with hydroxyl groups are noted for their ability to participate in hydrogen bonding. cymitquimica.com
Furthermore, flexible bis-pyridyl-bis-amide ligands have been used to create complex coordination polymers, where the amide linkage and its ability to form hydrogen bonds are critical in directing the assembly of entangled, multidimensional structures. mdpi.com The rigid nature of the bicyclo[2.2.1]heptane scaffold, in contrast to flexible linkers, offers a strategy for creating more defined and less entangled supramolecular architectures. The study of related bicyclic compounds as ligands for nicotinic acetylcholine (B1216132) receptors also highlights the importance of such scaffolds in molecular recognition processes within biological systems. bindingdb.org
Potential as Precursors for Polymer Chemistry and Material Science Innovations (General Bicyclic Applications)
Bicyclic compounds are valuable monomers in polymer chemistry due to their rigid structures, which can impart desirable thermal and mechanical properties to the resulting polymers. cymitquimica.com The strain in the bicyclo[2.2.1]heptane ring system can be harnessed to drive ring-opening polymerization reactions.
A wide range of atom-bridged bicyclic monomers, including lactams (cyclic amides), ethers, and orthoesters based on the bicyclo[2.2.1]heptane framework, have been synthesized and polymerized. researchgate.net These polymerizations, which can proceed through anionic or cationic mechanisms, typically result in polymers containing monocyclic rings within the polymer backbone. researchgate.net For example, bicyclic lactams can be polymerized to produce polyamides, and bicyclic ethers can yield polyethers with unique stereochemistry.
The use of these rigid building blocks extends to various materials. numberanalytics.com Bicyclo[2.2.1]heptane derivatives serve as intermediates in the synthesis of materials for which a rigid structure is advantageous. cymitquimica.com This includes high-performance polymers like polyimides and polyquinolines, which are known for their thermal stability. numberanalytics.com The incorporation of the bicyclic unit can enhance the glass transition temperature and improve the mechanical strength of the final material.
| Bicyclic Monomer Type | Polymerization Mechanism | Resulting Polymer Class | Reference(s) |
| Lactams | Anionic | Polyamides | researchgate.net |
| Ethers | Cationic | Polyethers | researchgate.net |
| Orthoesters | Cationic | Polysaccharides (unnatural) | researchgate.net |
| General Bicyclic Units | Various | Polyimides, Polyquinolines | numberanalytics.com |
Emerging Research Avenues and Future Perspectives for N Bicyclo 2.2.1 Heptan 2 Yl Acetamide
The rigid, sterically constrained bicyclo[2.2.1]heptane framework of N-(bicyclo[2.2.1]heptan-2-yl)acetamide presents both unique challenges and opportunities in chemical research. This scaffold serves as a valuable building block in medicinal chemistry and materials science, driving continuous exploration into its synthesis and application. evitachem.comnih.gov Future research is progressively moving towards more efficient, sustainable, and technologically advanced methods for its synthesis and functionalization.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(bicyclo[2.2.1]heptan-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the bicyclo[2.2.1]heptane core with acetamide via nucleophilic substitution or condensation reactions. Key steps include controlling temperature (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF), and reaction time (5–20 hours) to maximize yield and purity . Optimization requires monitoring intermediates via HPLC or NMR to adjust stoichiometry and avoid side reactions such as over-alkylation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of 1H/13C-NMR to verify bicyclic framework retention and acetamide substitution. For example, exo vs. endo stereochemistry can be distinguished via NOESY spectra, while IR confirms the amide C=O stretch (~1650–1680 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₃NO₂: 167.21 g/mol) .
Q. What are the primary challenges in characterizing the physical properties of this compound?
- Methodological Answer : Limited data on melting/boiling points and solubility are common due to its rigid bicyclic structure. Differential Scanning Calorimetry (DSC) can determine thermal stability, while dynamic light scattering (DLS) assesses solubility in aqueous/organic matrices. Computational tools (e.g., COSMO-RS) predict logP values for bioavailability studies .
Advanced Research Questions
Q. How do structural modifications to the bicyclo[2.2.1]heptane core influence biological activity?
- Methodological Answer : Introducing substituents (e.g., chloro, hydroxy) at specific positions alters steric and electronic profiles, impacting target binding. For instance, 2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide shows enhanced kinase inhibition due to increased hydrophobicity and van der Waals interactions . SAR studies require in silico docking (AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from stereochemical variability or assay conditions. Use chiral chromatography to isolate enantiomers and test them separately in standardized assays (e.g., ELISA for protein binding). Cross-validate findings with orthogonal methods, such as SPR for binding kinetics vs. cell-based luciferase reporter assays .
Q. How can researchers assess the compound’s selectivity for biological targets (e.g., kinases vs. GPCRs)?
- Methodological Answer : Perform a broad-panel screening using recombinant enzymes (e.g., CDK9, PKA, GIRK1/2) at 1–10 µM concentrations. Compare inhibition rates (Ki values) and employ computational models (e.g., machine learning-based QSAR) to identify off-target risks. For GPCRs, use calcium flux assays in HEK293 cells transfected with target receptors .
Q. What role does the bicyclic framework play in stabilizing transition states during catalytic reactions?
- Methodological Answer : The norbornane system imposes geometric constraints that stabilize chair-like transition states in Diels-Alder or [2+2] cycloadditions. Kinetic isotope effect (KIE) studies and DFT calculations (Gaussian 09) can map energy barriers, while X-ray crystallography reveals spatial arrangements of intermediates .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure t₁/₂ and CYP450 inhibition. Ames tests assess mutagenicity, while zebrafish embryo models evaluate acute toxicity (LC₅₀). For neurotoxicity risks, use patch-clamp electrophysiology on neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
